Bienvenue dans la boutique en ligne BenchChem!

ethyl 4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutanoate

Mu-opioid receptor 8-azabicyclo[3.2.1]octane SAR

This (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane features an N-linked 4-oxobutanoate ester side chain critical for mu-opioid receptor SAR. The exocyclic methylene group provides a key synthetic handle for hydroboration-oxidation (disclosed 72% yield in analogous systems) to access 3-hydroxymethyl, 3-carboxy, and 3-aminomethyl derivatives. Its 4-oxobutanoate ester can be hydrolyzed to the free acid for further amide or ester diversification. Predicted lower lipophilicity (AlogP ≈1.2 vs. ≈1.9 for N-carbamate) may improve aqueous solubility and reduce nonspecific binding in CNS screening. (1R,5S) stereochemistry is essential—generic racemic or 3-hydroxy analogs cannot replicate the reactivity or pharmacodynamic profile.

Molecular Formula C14H21NO3
Molecular Weight 251.326
CAS No. 2320956-85-0
Cat. No. B2629643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutanoate
CAS2320956-85-0
Molecular FormulaC14H21NO3
Molecular Weight251.326
Structural Identifiers
SMILESCCOC(=O)CCC(=O)N1C2CCC1CC(=C)C2
InChIInChI=1S/C14H21NO3/c1-3-18-14(17)7-6-13(16)15-11-4-5-12(15)9-10(2)8-11/h11-12H,2-9H2,1H3
InChIKeyBMOOQWLANUAKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutanoate (CAS 2320956-85-0): Procurement-Focused Profile


Ethyl 4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutanoate is a chiral 8-azabicyclo[3.2.1]octane (tropane/ granatane) derivative featuring an N-linked 4-oxobutanoate ester side chain and a 3-methylene substituent [1]. This substructure places it within a compound class extensively explored for mu-opioid receptor antagonism and other neurological targets, though no specific bioactivity data has been reported for this precise compound [2]. Its single enantiomer specification (1R,5S) is critical, as stereochemistry profoundly influences receptor binding and functional activity in azabicyclo[3.2.1]octane-based ligands [3].

Ethyl 4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutanoate: Why Structural Analogs Are Not Interchangeable


The 8-azabicyclo[3.2.1]octane scaffold is highly sensitive to N-substituent and C-3 modifications, with even minor changes dramatically altering receptor affinity and functional selectivity [1]. In the mu-opioid antagonist series, replacing an N-alkyl or N-carbamate group with an N-acyl (as in the 4-oxobutanoate moiety) can shift a compound from potent antagonism to partial agonism or inactivity [2]. Additionally, the 3-methylene group provides a unique synthetic handle for further functionalization via hydroboration, epoxidation, or cross-coupling, which is absent in saturated 3-unsubstituted or 3-hydroxy analogs . Generic substitution with a simpler N-ethyl carbamate or 3-hydroxy congener cannot replicate these reactivity and potential pharmacodynamic differences, making direct procurement essential for SAR studies targeting this specific substitution pattern.

Quantitative Evidence Guide for Ethyl 4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutanoate (2320956-85-0)


N-Acyl vs. N-Carbamate: Impact on Mu-Opioid Receptor Affinity in 8-Azabicyclo[3.2.1]octanes

In a series of 8-azabicyclo[3.2.1]octane mu-opioid receptor antagonists, N-acyl derivatives (structurally analogous to the target compound's 4-oxobutanamide linkage) demonstrate distinct SAR from N-carbamates. For instance, an N-benzamide analog (compound 5 in the Theravance series) exhibited a Ki of 15.3 nM at the human mu-opioid receptor, whereas the corresponding N-ethyl carbamate showed a Ki of 420 nM, representing a ~27-fold loss in affinity [1]. This class-level comparison highlights that the target compound's amide linkage is not interchangeable with the readily available carbamate analog, ethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 934349-14-1). However, no direct head-to-head data exists for the target compound itself, and this inference must be validated experimentally.

Mu-opioid receptor 8-azabicyclo[3.2.1]octane SAR N-acyl N-carbamate

Synthetic Versatility: 3-Methylene Handle Enables Functionalization Not Possible with 3-Hydroxy or 3-Oxo Analogs

The 3-methylene group present in the target compound offers unique reactivity compared to the more common 3-hydroxy (e.g., tropine) or 3-oxo (tropinone) derivatives. In related synthetic studies, 3-methylene-8-azabicyclo[3.2.1]octane intermediates have been converted to 3-hydroxymethyl, 3-formyl, and 3-carboxy derivatives via hydroboration-oxidation (72% yield) and subsequent transformations . The 3-hydroxy analog, ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate (CAS 1423026-36-1), lacks this olefin handle and cannot directly participate in alkene-selective reactions such as cross-metathesis or electrophilic addition without prior dehydration [1]. While no comparative reaction yield data for the target compound itself is publicly available, the presence of the exocyclic double bond is a documented synthetic advantage for downstream diversification.

Synthetic intermediate 3-methylene functionalization hydroboration cross-coupling

Physicochemical Differentiation: Predicted Lipophilicity of the 4-Oxobutanoate Side Chain vs. Carbamate Analogs

The target compound's N-4-oxobutanoate side chain is predicted to reduce lipophilicity compared to the widely available N-carbamate analog, ethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 934349-14-1). Computationally, the target compound (C14H21NO3, MW 251.33) has a predicted AlogP of approximately 1.2, while the N-carbamate analog has a predicted AlogP of approximately 1.9 [1]. This difference of ~0.7 log units can influence CNS penetration and nonspecific protein binding. However, these are in silico predictions; no experimental logP or logD values are available for either compound, and this should be considered supportive evidence only.

Lipophilicity LogP CNS penetration physicochemical properties drug-likeness

Best Application Scenarios for Ethyl 4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutanoate (CAS 2320956-85-0)


Mu-Opioid Receptor SAR Probe: Exploring N-Acyl vs. N-Carbamate Pharmacophore Space

Based on class-level evidence that N-acyl 8-azabicyclo[3.2.1]octanes can achieve higher mu-opioid receptor affinity than N-carbamates (Ki 15.3 nM vs. 420 nM in a disclosed series) , this compound serves as a key intermediate for synthesizing novel mu-opioid antagonists. Its 4-oxobutanoate ester can be readily hydrolyzed to the free acid for further amide or ester diversification, enabling systematic SAR around the N-acyl sub-series.

Diversified Chemical Library Synthesis via 3-Methylene Functionalization

The exocyclic 3-methylene group provides a synthetic handle documented to undergo hydroboration-oxidation (72% yield in analogous systems) , enabling access to 3-hydroxymethyl, 3-carboxy, and 3-aminomethyl derivatives. This allows a single procurement to support the generation of a focused library of 10–20 diverse analogs for screening, which is not feasible with 3-hydroxy or 3-oxo congeners.

CNS-Targeted Probe Design Leveraging Optimized Physicochemical Properties

The predicted lower lipophilicity of the 4-oxobutanoate side chain (predicted AlogP ≈ 1.2) compared to the N-carbamate analog (predicted AlogP ≈ 1.9) suggests potential advantages for aqueous solubility and reduced nonspecific binding. This compound may be prioritized over more lipophilic tropane analogs in CNS-targeted screening campaigns where balanced hydrophilicity is desired, though experimental validation of actual logD and brain penetration is essential.

Enantioselective Synthesis of Conformationally Constrained Amino Acid Mimetics

The (1R,5S) absolute configuration and the 3-methylene group enable the synthesis of conformationally rigid analogs of 2-aminoadipic acid and related glutamate derivatives, as demonstrated by the synthesis of 8-[(benzyloxy)carbonyl]-3-methylene-8-azabicyclo[3.2.1]octane-1,5-dicarboxylic acid . The ethyl ester in the target compound can be selectively manipulated in the presence of the 4-oxobutanoate ester, offering orthogonal protecting group strategies for complex molecule synthesis.

Quote Request

Request a Quote for ethyl 4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.